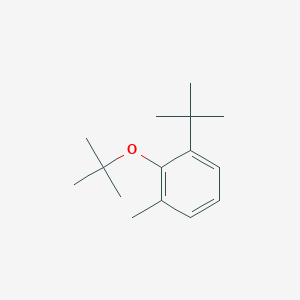

2-(tert-Butoxy)-3-(tert-butyl)toluene

Description

2-(tert-Butoxy)-3-(tert-butyl)toluene is a toluene derivative featuring two bulky substituents: a tert-butoxy group (-O-C(CH₃)₃) at the ortho (2nd) position and a tert-butyl group (-C(CH₃)₃) at the meta (3rd) position. This arrangement creates significant steric hindrance, influencing its physical and chemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

1-tert-butyl-3-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C15H24O/c1-11-9-8-10-12(14(2,3)4)13(11)16-15(5,6)7/h8-10H,1-7H3 |

InChI Key |

PFUUXRBJIFXMHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C)C)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-3-(tert-butyl)toluene typically involves the alkylation of toluene derivatives with tert-butyl and tert-butoxy groups. One common method involves the use of tert-butyl chloride and a strong base such as sodium hydride to introduce the tert-butyl group. The tert-butoxy group can be introduced using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-3-(tert-butyl)toluene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

Substitution: The tert-butyl and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted toluenes .

Scientific Research Applications

2-(tert-Butoxy)-3-(tert-butyl)toluene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-3-(tert-butyl)toluene involves its interaction with specific molecular targets and pathways. The tert-butyl and tert-butoxy groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in the proximity of two bulky substituents on the aromatic ring. Below is a comparative analysis with structurally related molecules:

Table 1: Key Structural and Functional Comparisons

*Molecular weights estimated based on structural analogs.

Key Research Findings

Steric Effects :

- The ortho and meta substitution in this compound results in exceptional steric shielding, reducing reactivity in nucleophilic aromatic substitution compared to para-substituted analogs. This property is advantageous in stabilizing reactive intermediates during synthesis .

- In contrast, tert-butyl esters (e.g., entries 2 and 3 in Table 1) exhibit lower steric hindrance, enabling easier access to reactive sites for catalytic transformations .

Hydrolytic Stability :

- The tert-butoxy ether linkage in the toluene derivative is highly resistant to hydrolysis under acidic or basic conditions, unlike ester-containing analogs (e.g., Tert-butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate), which require protective handling .

Applications in Drug Development: Bicyclic tert-butyl/tert-butoxy compounds (e.g., 2-azabicycloheptane derivatives) are prioritized for their rigid, chiral frameworks in active pharmaceutical ingredients (APIs), whereas the toluene derivative’s flexibility may limit its use to non-chiral intermediates .

Crystallographic Characterization :

- Structural analogs, such as tert-butyl carboxylates, are often analyzed using X-ray crystallography via SHELX software, which resolves spatial arrangements critical for understanding reactivity and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.